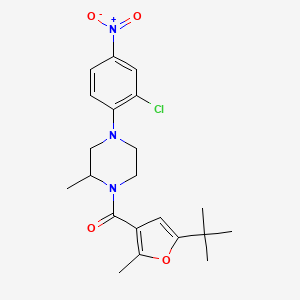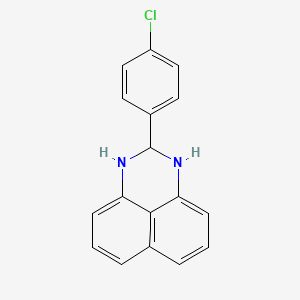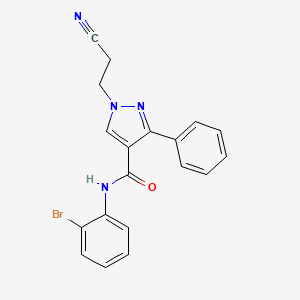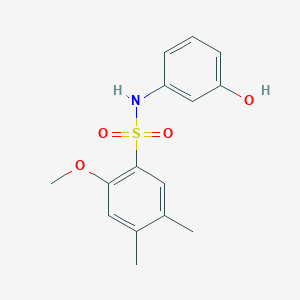
1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It is also believed to inhibit bacterial and fungal growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial and antifungal activities. In addition, it has been shown to induce apoptosis in cancer cells and disrupt cell membrane integrity in bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine in lab experiments is its broad-spectrum antimicrobial activity. It has also been shown to have low toxicity in animal studies. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine. One direction is the identification of its protein targets using photoaffinity labeling. Another direction is the development of analogs with improved efficacy and selectivity. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its effectiveness. Finally, more studies are needed to understand its mechanism of action and optimize its use in various applications.
In conclusion, 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine is a promising compound with potential applications in the field of medicinal chemistry. Its broad-spectrum antimicrobial activity and low toxicity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
Métodos De Síntesis
The synthesis of 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine involves the reaction of 2-chloro-4-nitroaniline with 5-tert-butyl-2-methyl-3-furoic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with 2-methylpiperazine to yield the desired compound.
Aplicaciones Científicas De Investigación
1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as a photoaffinity labeling agent for the identification of protein targets.
Propiedades
IUPAC Name |
(5-tert-butyl-2-methylfuran-3-yl)-[4-(2-chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4/c1-13-12-23(18-7-6-15(25(27)28)10-17(18)22)8-9-24(13)20(26)16-11-19(21(3,4)5)29-14(16)2/h6-7,10-11,13H,8-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRRUBWGGTYGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(OC(=C2)C(C)(C)C)C)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Tert-butyl-2-methylfuran-3-yl)-[4-(2-chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5185715.png)


![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![2-hydroxy-5-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]benzenesulfonic acid](/img/structure/B5185728.png)
![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone](/img/structure/B5185729.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185751.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5185760.png)
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B5185766.png)
![4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5185767.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5185775.png)
![6-(4-chlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5185796.png)
![N-[5-(propylthio)-1H-benzimidazol-2-yl]-2-furamide](/img/structure/B5185802.png)